molecular formula C20H11Cl3N2O B11106128 3-(1,3-benzoxazol-2-yl)-4-chloro-N-[(E)-(2,4-dichlorophenyl)methylidene]aniline

3-(1,3-benzoxazol-2-yl)-4-chloro-N-[(E)-(2,4-dichlorophenyl)methylidene]aniline

Cat. No.: B11106128
M. Wt: 401.7 g/mol
InChI Key: NXADLVDOBWJQQG-UHFFFAOYSA-N
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Description

N-[3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROPHENYL]-N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROPHENYL]-N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE typically involves the condensation of 2-aminophenol with an appropriate aldehyde under acidic or basic conditions. The reaction is often carried out in solvents such as dimethylformamide (DMF) or ethanol, with catalysts like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) to enhance the yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, the purification process often includes recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROPHENYL]-N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROPHENYL]-N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROPHENYL]-N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Similar in structure but contain a sulfur atom instead of oxygen.

    Benzimidazole Derivatives: Contain a nitrogen atom instead of oxygen.

    Benzofuran Derivatives: Lack the nitrogen atom present in benzoxazoles.

Uniqueness

N-[3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROPHENYL]-N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE is unique due to its specific substitution pattern and the presence of multiple halogen atoms, which can significantly influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C20H11Cl3N2O

Molecular Weight

401.7 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-1-(2,4-dichlorophenyl)methanimine

InChI

InChI=1S/C20H11Cl3N2O/c21-13-6-5-12(17(23)9-13)11-24-14-7-8-16(22)15(10-14)20-25-18-3-1-2-4-19(18)26-20/h1-11H

InChI Key

NXADLVDOBWJQQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)N=CC4=C(C=C(C=C4)Cl)Cl)Cl

Origin of Product

United States

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